(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine

Physicochemical Property Lipophilicity Medicinal Chemistry

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine (CAS 1355179-56-4) is a heterocyclic small molecule (C13H22N4, MW 234.34 g/mol) featuring a 2,3,6-trisubstituted pyridine core bearing a primary aminomethyl group at the 3-position, a methyl group at the 4-position, and a 4-ethylpiperazin-1-yl moiety at the 6-position. It is predominantly supplied as a research-grade chemical intermediate with a typical purity specification of 95% to 97%.

Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
Cat. No. B11797108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine
Molecular FormulaC13H22N4
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC=C(C(=C2)C)CN
InChIInChI=1S/C13H22N4/c1-3-16-4-6-17(7-5-16)13-8-11(2)12(9-14)10-15-13/h8,10H,3-7,9,14H2,1-2H3
InChIKeyAKACIWWOOBTAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine (CAS 1355179-56-4): Procurement-Relevant Physicochemical and Structural Profile


(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine (CAS 1355179-56-4) is a heterocyclic small molecule (C13H22N4, MW 234.34 g/mol) featuring a 2,3,6-trisubstituted pyridine core bearing a primary aminomethyl group at the 3-position, a methyl group at the 4-position, and a 4-ethylpiperazin-1-yl moiety at the 6-position [1]. It is predominantly supplied as a research-grade chemical intermediate with a typical purity specification of 95% to 97% . The compound's molecular architecture, particularly the combination of the ethylpiperazine substituent with the 4-methylpyridine scaffold, places it within a privileged class of building blocks for kinase-focused medicinal chemistry programs, as evidenced by its structural similarity to key intermediates in patented CDK4/6 inhibitor series [2].

Why Direct Replacement of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine with Des-Methyl or N-Methyl Analogs Compromises Property Tuning


The specific combination of the 4-methyl group on the pyridine ring and the N-ethyl substituent on the piperazine creates a unique physicochemical signature that cannot be replicated by any single close analog. Substitution with the des-methyl analog [6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methanamine (CAS 889851-57-4) reduces lipophilicity by approximately 0.4 log units and slightly lowers molecular weight, while substitution with the N-methylpiperazine analog (CAS 767628-83-1) abolishes the ethyl group's incremental lipophilicity contribution [1]. The piperazine-unsubstituted analog (CAS 1355232-38-0) introduces an additional hydrogen bond donor, fundamentally altering the compound's interaction potential and polarity (TPSA increases by 8.8 Ų) [1]. These differences mean that structure-activity relationship (SAR) series built on the target compound cannot be reliably recapitulated using any of its nearest neighbors, making direct sourcing of the exact entity critical for reproducibility in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine Versus Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: The Target Compound Occupies a Unique logP Niche Among 4 Close Structural Analogs

The target compound (XLogP3-AA = 0.7) is distinct from its three most relevant analogs, each of which occupies a different logP niche: (i) the des-methyl analog [6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methanamine has an XLogP3-AA of 0.3; (ii) the N-methylpiperazine analog has an XLogP3-AA of 0; and (iii) the piperazine-unsubstituted analog has an XLogP3-AA of -0.1 [1]. This 0.4–0.8 log unit spread across the series is substantial for CNS drug design where optimal logP ranges are narrow. The target compound's combination of a 4-methylpyridine core with an N-ethylpiperazine creates a lipophilicity value that no other analog in this set achieves, making it the preferred intermediate when a logP of ~0.7 is the design target.

Physicochemical Property Lipophilicity Medicinal Chemistry Lead Optimization

Hydrogen Bond Donor Count: The Target Compound Minimizes HBDs Relative to the Piperazine-Unsubstituted Analog

The target compound has a hydrogen bond donor (HBD) count of 1 (from the primary amine), as does the N-methylpiperazine analog and the des-methyl analog. In contrast, the piperazine-unsubstituted analog (CAS 1355232-38-0) has an HBD count of 2 — one from the primary amine and one from the secondary piperazine NH [1]. In drug design, an HBD count greater than 1 is often associated with reduced passive membrane permeability and lower oral bioavailability. The N-ethyl substitution on the piperazine ring of the target compound masks this additional HBD while retaining the solubilizing tertiary amine, offering a more drug-like HBD profile compared to the unsubstituted piperazine analog.

Physicochemical Property Hydrogen Bonding Permeability Drug Design

Topological Polar Surface Area (TPSA): Intermediate Value Supports Balanced Solubility-Permeability Profile

The target compound has a TPSA of 45.4 Ų, which is nearly identical to the des-methyl analog (estimated ~45 Ų) and the N-methylpiperazine analog, but 8.8 Ų lower than the piperazine-unsubstituted analog (TPSA = 54.2 Ų) [1]. Since TPSA values below 60-70 Ų are generally associated with good blood-brain barrier penetration, and values below 140 Ų with good intestinal absorption, the target compound's TPSA of 45.4 Ų places it in a favorable range for CNS drug discovery programs, offering a measurable advantage over the more polar piperazine-unsubstituted analog.

Physicochemical Property TPSA Solubility Permeability CNS Drug Design

Molecular Weight and Rotatable Bond Differentiation: Positioned for Fragment-to-Lead Optimization with Enhanced Derivatization Potential

At MW 234.34 g/mol with 3 rotatable bonds, the target compound is heavier than the des-methyl and N-methylpiperazine analogs (MW 220.31 and 206.29, respectively) and provides an additional rotatable bond compared to the 4-methylpiperazine analog (2 rotatable bonds) [1]. However, it remains well within fragment-like space (MW < 300). The ethyl group contributes additional van der Waals surface for target engagement while the extra rotatable bond may facilitate induced-fit binding. For kinase inhibitor programs where the 4-ethylpiperazinyl-pyridine motif is a privileged pharmacophore — as exemplified by CDK4/6 inhibitor Example 2 of US11053238 (IC50 = 2 nM vs. CDK4/CycD3) — the target compound offers a pre-functionalized scaffold that already bears the N-ethylpiperazine, reducing synthetic step count by 1-2 steps compared to starting from the unsubstituted piperazine analog [2].

Physicochemical Property Fragment-Based Drug Design Lead Optimization Molecular Complexity

Supplier Purity Specification: 97% Purity Available with Batch-Specific QC Documentation

The target compound is commercially available at a minimum purity specification of 95% from AKSci and at 97% from Chemenu . The closely related alpha-methyl homolog (1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)ethanamine) is available from Chemscene but is noted exclusively for research and further manufacturing use only . The availability of batch-specific QC documentation (HPLC, NMR, GC) from certain suppliers for related compounds in this chemical series, such as the phenyl methanone derivative (CAS 1355182-29-4) from Bidepharm, suggests that traceable purity verification is achievable within this compound family . The target compound's reported adherence to Lipinski's Rule of Five and its high stability profile further support its suitability for long-term storage and reproducible use in medicinal chemistry workflows .

Chemical Purity Procurement Quality Control Reproducibility

Privileged Pharmacophore Alignment: The Ethylpiperazinyl-Pyridine Motif is Validated in Potent CDK4/6 and Aurora Kinase A Inhibitors

While direct biological activity data for the target compound itself is not publicly available, the 4-ethylpiperazinyl-pyridine substructure is a validated pharmacophore in multiple high-potency kinase inhibitors. BDBM515905 (US11053238, Example 2), which incorporates a 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl moiety, exhibits an IC50 of 2 nM against CDK4/CycD3 and 572 nM against CDK2/CycA2 in biochemical assays [1]. Similarly, BDBM25723, containing a 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl group, demonstrates binding to Aurora kinase A with structural confirmation via X-ray crystallography (multiple PDB entries) [2]. The target compound, with its aminomethyl group at the pyridine 3-position, serves as a direct synthetic precursor for elaborating analogous kinase inhibitors through amide coupling or reductive amination at the primary amine. In contrast, the N-methylpiperazine analog and the piperazine-unsubstituted analog lack the ethyl group that is present in these validated inhibitors, making the target compound the structurally closest commercially available building block for reproducing or extending these chemotypes.

Kinase Inhibition CDK4/6 Aurora Kinase A Pharmacophore Cancer

Optimal Application Scenarios for (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine Based on Verified Differentiation Evidence


CDK4/6 or Aurora Kinase Inhibitor Library Synthesis Requiring the Ethylpiperazinyl-Pyridine Pharmacophore

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries around the (4-ethylpiperazin-1-yl)methyl]pyridine pharmacophore — validated at IC50 = 2 nM against CDK4/CycD3 in patented inhibitor series (US11053238) — should procure this compound as the key intermediate. The pre-installed 4-ethylpiperazine and 4-methylpyridine groups eliminate 1-2 synthetic steps compared to starting from the piperazine-unsubstituted analog (CAS 1355232-38-0). The primary aminomethyl group at the 3-position provides a direct handle for amide bond formation, reductive amination, or urea synthesis to elaborate the final inhibitors. Substituting the N-methylpiperazine analog (CAS 767628-83-1) would result in the loss of the ethyl group that is conserved across the most potent CDK4/6 and Aurora A inhibitors in this chemotype, potentially compromising target affinity [1].

CNS-Penetrant Kinase Probe Development Leveraging Favorable Physicochemical Profile

The compound's balanced physicochemical profile — XLogP3-AA of 0.7, TPSA of 45.4 Ų, and a single HBD — aligns with established guidelines for CNS drug-likeness (logP 1-4, TPSA < 60-70 Ų, HBD ≤ 2). This profile is measurably superior to the piperazine-unsubstituted analog (TPSA 54.2 Ų, HBD = 2, XLogP = -0.1) for CNS applications. Teams developing brain-penetrant kinase probes or PET tracer precursors should select this building block over the unsubstituted piperazine analog, which carries an additional HBD and higher polarity that may impede blood-brain barrier crossing [2].

Fragment-to-Lead Optimization Where Lipophilicity Tuning is Critical

In fragment-based drug discovery (FBDD) programs where incremental optimization of lipophilicity is a key design parameter, this compound (XLogP3-AA = 0.7) provides a distinct starting point that cannot be matched by any single analog. The 0.4-0.8 log unit difference from its nearest neighbors (XLogP = 0.3, 0, and -0.1) represents a meaningful shift in lipophilicity that can influence target binding kinetics, off-target promiscuity, and metabolic stability. Researchers should use this compound when their design hypothesis requires a logP in the 0.5-1.0 range, as the alternatives would force the acceptance of a more polar or less polar starting point that may steer the entire SAR series in an undesired direction [3].

Reproducible Scale-Up Synthesis Requiring Verified Purity and Batch Documentation

For hit-to-lead or lead optimization programs transitioning from milligram to gram-scale synthesis, the availability of the target compound at 95-97% purity with documented analytical characterization supports reproducible chemistry. The compound's reported high stability under recommended storage conditions (cool, dry place) and its Lipinski Rule of Five compliance make it a reliable building block for multi-step synthetic sequences. Procurement of the target compound over the alpha-methyl homolog, for which explicit purity documentation is less readily available, reduces the risk of impurity-derived artifacts in biological assays .

Quote Request

Request a Quote for (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.